molecular formula C30H34N4O2S B12049002 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 477313-71-6

2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B12049002
CAS No.: 477313-71-6
M. Wt: 514.7 g/mol
InChI Key: JIVRXARQDNNKAT-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-(tert-butyl)phenyl group at position 5, a 4-methoxyphenyl group at position 4, and a thio-linked acetamide moiety terminating in a 4-isopropylphenyl group. Its IUPAC name is N-(4-Isopropylphenyl)-2-({4-(4-methoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide .

Triazole derivatives are widely studied for their pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.

Properties

CAS No.

477313-71-6

Molecular Formula

C30H34N4O2S

Molecular Weight

514.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C30H34N4O2S/c1-20(2)21-9-13-24(14-10-21)31-27(35)19-37-29-33-32-28(22-7-11-23(12-8-22)30(3,4)5)34(29)25-15-17-26(36-6)18-16-25/h7-18,20H,19H2,1-6H3,(H,31,35)

InChI Key

JIVRXARQDNNKAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the triazole ring or other substituents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions

    Reduced Derivatives: From reduction reactions

    Substituted Triazoles: From substitution reactions

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of new materials with specific properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.

Medicine

    Pharmaceuticals: The compound may be explored for its potential therapeutic effects, such as antifungal, anticancer, or anti-inflammatory activities.

Industry

    Agriculture: Triazole derivatives are used in the formulation of agrochemicals, including fungicides and herbicides.

Mechanism of Action

The mechanism of action of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound is compared to analogs with variations in substituent positions, aromatic groups, and terminal acetamide moieties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Substituent Variations Key Properties/Notes
Target Compound (N/A) 4-isopropylphenyl terminal group; 4-methoxyphenyl and tert-butylphenyl on triazole High lipophilicity (logP ~5.2*); steric bulk from tert-butyl and isopropyl groups
2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide (477313-63-6) 2-isopropylphenyl (vs. 4-isopropylphenyl) terminal group Altered steric environment; potential differences in receptor binding
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (476484-49-8) Chlorophenyl and chlorinated terminal group Increased electrophilicity; higher logP (~5.8*) due to halogen substitution
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide (476486-03-0) 4-methylphenyl and 2-isopropylphenyl groups Reduced electron-donating effects; possible lower solubility in polar solvents
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide (539808-75-8) Phenoxy linker and mesityl terminal group Enhanced rigidity; mesityl group may improve metabolic stability

Functional Implications of Substituents

Terminal Aromatic Group: The 4-isopropylphenyl group in the target compound provides steric hindrance compared to the 2-isopropylphenyl analog (CAS 477313-63-6), which may reduce off-target interactions in biological systems .

In contrast, chlorophenyl (CAS 476484-49-8) increases electrophilicity, favoring covalent binding . tert-Butylphenyl vs. methylphenyl (CAS 476486-03-0): The tert-butyl group’s larger size may improve hydrophobic interactions in protein pockets .

Thioacetamide Linker :

  • The sulfur atom in the thioacetamide linker increases flexibility and may enhance membrane permeability compared to oxygen-based linkages .

Research Findings on Analogous Compounds

  • Antiviral Activity : Triazole derivatives with methoxy and halogenated phenyl groups (e.g., CAS 476484-49-8) have shown inhibitory effects on viral replication in preliminary studies, though the mechanism remains unclear .
  • Synthetic Feasibility : Compounds with isopropylphenyl terminals (e.g., CAS 477313-63-6) are synthesized via nucleophilic substitution reactions, with yields ranging from 47%–65% .
  • Spectroscopic Data : IR spectra of similar compounds reveal characteristic peaks for C=O (1669 cm⁻¹), C=N (1537 cm⁻¹), and C-S (681 cm⁻¹) bonds, consistent with the target compound’s functional groups .

Biological Activity

The compound 2-((5-(4-(tert-butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a novel triazole derivative that has garnered interest due to its potential biological activities. The triazole ring system is recognized for its diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C30H34N4O2SC_{30}H_{34}N_{4}O_{2}S, and it features a complex structure that includes a triazole ring and various aromatic substituents. The presence of the thioether group and the acetamide moiety contributes to its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole-based compounds can inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeMIC (μg/mL)Pathogen
Ciprofloxacin-Triazole0.046 - 3.11MRSA
Quinoline-Triazole0.125 - 8E. coli, P. aeruginosa
Triazole-Sulfone8Bacillus cereus

Anticancer Potential

The anticancer properties of triazole compounds are attributed to their ability to interfere with various cellular processes, including apoptosis and cell cycle regulation. Recent studies have demonstrated that triazole derivatives can induce cytotoxic effects in cancer cell lines through mechanisms such as inhibition of DNA synthesis and modulation of signaling pathways .

Case Study:
A study involving a series of triazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory activities of triazoles have also been documented. Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests a potential therapeutic application in diseases characterized by chronic inflammation.

The biological activity of 2-((5-(4-(tert-butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide may involve several mechanisms:

  • Enzyme Inhibition: Many triazoles act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Cell Membrane Disruption: The lipophilic nature of the compound may allow it to integrate into cell membranes, disrupting their integrity.
  • Signal Transduction Modulation: The compound may influence signaling pathways that regulate cell growth and apoptosis.

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